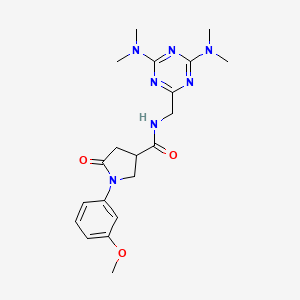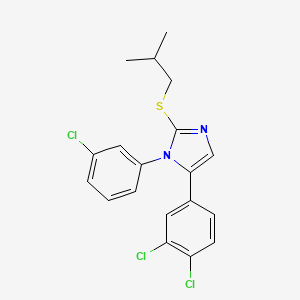
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl and dichlorophenyl groups attached to an imidazole ring
準備方法
The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The isobutylthio group is then attached through a substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
科学的研究の応用
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
類似化合物との比較
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole can be compared with other compounds that have similar structural features, such as:
1-(3-chlorophenyl)-2-(3,4-dichlorophenyl)ethane: This compound shares the chlorophenyl and dichlorophenyl groups but differs in the central structure.
1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)propane: Similar in having chlorophenyl and dichlorophenyl groups, but with a different carbon chain length.
1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)butane: Another compound with similar groups but a longer carbon chain.
特性
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c1-12(2)11-25-19-23-10-18(13-6-7-16(21)17(22)8-13)24(19)15-5-3-4-14(20)9-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYFORKWUCSBTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
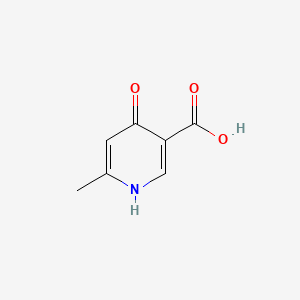
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)
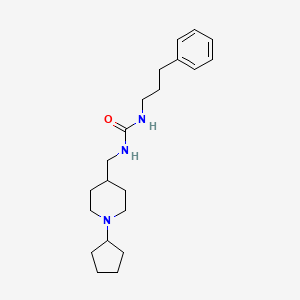
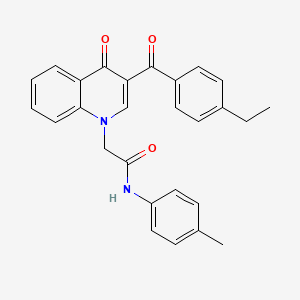
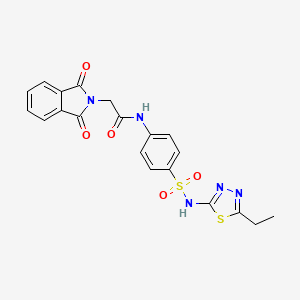

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)


